methyl 1,3-dimethyl-1H-indazole-6-carboxylate
Description
Methyl 1,3-dimethyl-1H-indazole-6-carboxylate is an indazole derivative featuring a methyl ester group at position 6 and methyl substituents at positions 1 and 3 of the indazole core. Indazoles are heterocyclic aromatic compounds with a bicyclic structure containing two nitrogen atoms, which are of significant interest in medicinal chemistry due to their bioactivity, including kinase inhibition and antimicrobial properties . This compound’s structure (C₁₂H₁₂N₂O₂; molecular weight 232.24 g/mol) is optimized for applications in drug discovery, particularly as an intermediate in synthesizing pharmacologically active molecules .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 1,3-dimethylindazole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)13(2)12-7/h4-6H,1-3H3 |
InChI Key |
OANIZSQPDFCHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the indazole ring .
Scientific Research Applications
Antitumor Activity
Research indicates that methyl 1,3-dimethyl-1H-indazole-6-carboxylate exhibits promising antitumor properties. Studies have shown that it can inhibit various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by modulating the cell cycle and activating caspases.
- Inhibition of Angiogenesis : It may prevent the formation of new blood vessels that tumors need to grow.
Case Study :
A study conducted on different cancer cell lines demonstrated a significant decrease in cell viability upon treatment with this compound, indicating its potential as a lead compound for anticancer drug development.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown efficacy in reducing levels of pro-inflammatory cytokines.
- Mechanism of Action : this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Data Table :
The following table summarizes the effects of the compound on COX enzyme activity:
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Mechanism : The compound disrupts bacterial cell membranes and inhibits nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 |
Material Science Applications
This compound is used as a precursor for synthesizing novel materials, including polymers and dyes. Its unique chemical structure allows for modifications that enhance material properties.
Case Study in Material Development
In a recent study, researchers synthesized a series of polymers using this compound as a monomer. These polymers exhibited improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, functional groups, or heteroatoms, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Position and Functional Group Variations
a) Methyl 1-Methyl-1H-Indazole-6-Carboxylate
- Structure : Lacks the 3-methyl group present in the target compound.
- Similarity : Structural similarity score of 0.87 .
b) Methyl 6-Chloro-1H-Indazole-3-Carboxylate
- Structure : Chlorine at position 6 and a methyl ester at position 3.
- Properties : The electron-withdrawing chlorine enhances electrophilicity at position 6, favoring nucleophilic aromatic substitution .
- Application : Useful in synthesizing halogenated drug candidates.
c) Ethyl 6-Chloro-1H-Indazole-3-Carboxylate
- Structure : Ethyl ester instead of methyl and chlorine at position 4.
d) 1,3-Dimethyl-1H-Indazol-6-Amine
- Structure : Replaces the 6-carboxylate with an amine group.
- Properties : The amine group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This modification shifts applications toward kinase inhibitors or receptor antagonists .
Heteroatom and Ring System Variations
a) Methyl 1-Acetyl-3-Methyl-1H-Indazole-6-Carboxylate
- Structure : Features an acetyl group at position 1.
- Impact : The acetyl group increases molecular weight (232.24 g/mol) and may influence metabolic stability by resisting oxidative degradation .
b) Methyl 4-Chloro-1H-Indazole-6-Carboxylate
- Structure : Chlorine at position 4 instead of methyl groups at 1 and 3.
- Safety : Classified under GHS hazard statements H315, H319, and H335 (skin/eye irritation, respiratory irritation) .
c) Benzodithiazine Derivatives
- Example: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate.
- Key Difference : Contains a sulfur-rich benzodithiazine ring instead of indazole.
- Properties : The sulfone groups (SO₂) enhance polarity, as evidenced by IR peaks at 1340 and 1155 cm⁻¹ .
Quantitative Comparison of Key Compounds
Biological Activity
Methyl 1,3-dimethyl-1H-indazole-6-carboxylate (MDIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, anticandidal properties, and receptor interactions, supported by data tables and relevant case studies.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : 1638767-18-6
Antitumor Activity
Recent studies have highlighted the potential of MDIC as an antitumor agent. One notable study explored its effects on the K562 cell line, a model for chronic myeloid leukemia.
Key Findings:
- IC50 Value : MDIC exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent inhibition of cell proliferation.
- Mechanism of Action :
- Induces apoptosis in a dose-dependent manner.
- Alters the expression of apoptosis-related proteins: decreases Bcl-2 (anti-apoptotic) and increases Bax (pro-apoptotic) levels.
- Affects cell cycle distribution by increasing the G0/G1 phase population from 29.4% to 41.1% after treatment with 14 µM for 24 hours .
Table 1: Effects of MDIC on K562 Cells
| Treatment Concentration (µM) | Total Apoptosis Rate (%) | G0/G1 Phase (%) |
|---|---|---|
| Control | 9.64 | 29.4 |
| 10 | 16.59 | 31.8 |
| 12 | 37.72 | 36.4 |
| 14 | - | 41.1 |
Anticandidal Activity
MDIC has also shown promising results against various Candida species, which are significant pathogens in immunocompromised patients.
Study Insights:
- A series of indazole derivatives were synthesized and tested for their anticandidal activity.
- MDIC demonstrated minimum inhibitory concentrations (MIC) against Candida albicans and Candida glabrata, with values indicating effective antifungal properties .
Table 2: Anticandidal Activity of Indazole Derivatives
| Compound ID | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |
|---|---|---|
| MDIC | 3.807 | 15.227 |
| Compound A | <1 | <5 |
| Compound B | >10 | >20 |
Receptor Interaction Studies
The interaction of MDIC with various receptors has been explored, particularly its agonistic activity on the D3 dopamine receptor (D3R).
Findings:
- MDIC was evaluated for its ability to promote β-arrestin translocation and G protein activation via D3R.
- The compound displayed selective agonistic properties, which could have implications in treating neurological disorders .
Case Studies and Research Findings
Several studies have contributed to the understanding of MDIC's biological activity:
- Antitumor Mechanism : A study confirmed that MDIC's modulation of p53 and MDM2 pathways leads to increased apoptosis in cancer cells, positioning it as a potential candidate for cancer therapy .
- Antifungal Efficacy : Research indicated that modifications to the indazole structure could enhance antifungal activity against resistant strains, suggesting that MDIC might serve as a scaffold for developing new antifungal agents .
- Dopamine Receptor Agonism : The compound's selective action on D3R highlights its potential in neuropharmacology, particularly for conditions like schizophrenia or Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
